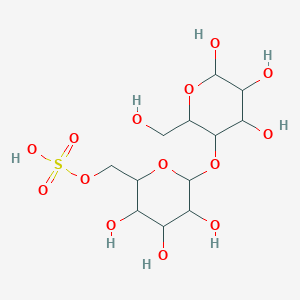
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, along with a methylated amine group (-NH-CH3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine typically involves the nitration of a suitable aromatic precursor followed by methylation. One common method is the nitration of 3-methylacetophenone to introduce the nitro group, followed by reductive amination to introduce the methylamine group. The reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, and a reducing agent such as sodium borohydride for the reductive amination step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-Methyl-1-(3-methyl-5-aminophenyl)methanamine.
Substitution: Formation of halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(3-nitrophenyl)methanamine
- N-Methyl-1-(4-nitrophenyl)methanamine
- N-Methyl-1-(2-nitrophenyl)methanamine
Uniqueness
N-Methyl-1-(3-methyl-5-nitrophenyl)methanamine is unique due to the specific positioning of the nitro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its isomers.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
N-methyl-1-(3-methyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-8(6-10-2)5-9(4-7)11(12)13/h3-5,10H,6H2,1-2H3 |
InChI-Schlüssel |
YOKJKYWWKJLEER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-(p-tolyl)-1,2,4-oxadiazole](/img/structure/B12072216.png)


![2-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12072230.png)


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-3-enylamino)methyl]pyrimidine-2,4-dione](/img/structure/B12072255.png)



